molecular formula C18H15NO3S B2599790 Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate CAS No. 391229-32-6

Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate

Cat. No.: B2599790
CAS No.: 391229-32-6
M. Wt: 325.38
InChI Key: NZDAYLBMXKESTC-UHFFFAOYSA-N
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Description

Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate is a complex organic compound featuring an oxazole ring substituted with diphenyl groups and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative, with a carboxylic acid or its derivative under dehydrating conditions.

    Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Sulfanylacetate Moiety: The final step involves the nucleophilic substitution of the oxazole derivative with methyl 2-bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can undergo reduction to form oxazoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. The oxazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

    Chemical Reactivity: The sulfanyl group can act as a nucleophile, participating in various substitution reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

    Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetate: Similar structure but with a thioether linkage instead of a sulfanyl group.

    Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]acetate: Contains an amino group instead of a sulfanyl group.

Uniqueness: Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate is unique due to the presence of both the oxazole ring and the sulfanylacetate moiety, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications

Properties

IUPAC Name

methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-21-15(20)12-23-18-19-16(13-8-4-2-5-9-13)17(22-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDAYLBMXKESTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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